(Rac)-Hydroxycotinine-d3
Description
Historical Context of Hydroxycotinine (B196158) Research
The investigation into nicotine (B1678760) metabolism began in earnest in the mid-20th century. In 1959, cotinine (B1669453) was identified as the principal metabolite of nicotine found in the urine of smokers. nih.gov While a hydroxycotinine metabolite was detected in early studies, it took over two decades for trans-3'-hydroxycotinine to be fully characterized and recognized as the major urinary metabolite of nicotine. nih.gov
Early research focused on identifying and quantifying the various metabolites of nicotine to understand its metabolic pathways. It was established that approximately 70-80% of nicotine is converted to cotinine. nih.gov Subsequent research delineated the further metabolism of cotinine, with (3′R,5′S)-trans-3′-hydroxycotinine (3-HC) being identified as a primary product. nih.gov The conversion of cotinine to 3'-hydroxycotinine in humans is a highly stereoselective process, favoring the trans-isomer. nih.gov The synthesis of (3'R,5'S)-trans-3'-hydroxycotinine was achieved, confirming its structure as a major metabolite. acs.org This foundational work paved the way for more detailed pharmacokinetic and mechanistic studies.
Significance of Hydroxycotinine as a Research Analyte
The significance of hydroxycotinine in research is intrinsically linked to its role in the nicotine metabolic pathway. The enzyme cytochrome P450 2A6 (CYP2A6) is primarily responsible for the metabolism of nicotine to cotinine and exclusively mediates the conversion of cotinine to trans-3'-hydroxycotinine (3HC). nih.govnih.govaacrjournals.org This has led to the establishment of the "nicotine metabolite ratio" (NMR), which is the ratio of 3HC to cotinine, as a reliable biomarker for CYP2A6 enzyme activity. nih.govnih.govnih.gov
This ratio is a valuable tool in chemical biology and clinical research for several reasons:
Phenotyping CYP2A6 Activity: The NMR allows researchers to phenotype individuals as "slow," "normal," or "fast" metabolizers of nicotine. frontiersin.orgbevital.no This is crucial for understanding inter-individual variability in nicotine metabolism, which can be influenced by genetic polymorphisms in the CYP2A6 gene. nih.govbevital.no
Investigating Smoking Behavior: The rate of nicotine metabolism, as indicated by the NMR, has been associated with various smoking phenotypes. nih.govaacrjournals.org
Personalized Medicine: Research has explored the use of the NMR to guide smoking cessation therapies. nih.govnih.govfrontiersin.org For instance, the effectiveness of different pharmacotherapies may vary depending on an individual's nicotine metabolism rate. nih.gov
The stability of the NMR in regular smokers, regardless of the time of day, makes it a robust and practical biomarker for research purposes. mdpi.com Studies have consistently shown a strong correlation between the plasma 3'-hydroxycotinine/cotinine ratio and the oral clearance of nicotine. nih.gov
Detailed Research Findings
Extensive research has been conducted to characterize the pharmacokinetic properties of hydroxycotinine and to quantify its levels in various biological samples.
Pharmacokinetic Properties of trans-3'-hydroxycotinine
Studies involving the administration of hydroxycotinine have provided key data on its disposition in the human body. The primary route of elimination is through renal excretion. nih.gov
| Pharmacokinetic Parameter | Mean Value | Range |
| Half-life (t1/2 β) | 5.9 hours | 4.2 - 9.5 hours |
| Apparent Volume of Distribution (Vd) | 0.87 L/kg | 0.51 - 1.14 L/kg |
| Total Clearance (Cl total) | 1.79 ml/min/kg | 1.08 - 2.59 ml/min/kg |
| Renal Clearance (Clr) | 1.31 ml/min/kg | 0.85 - 1.78 ml/min/kg |
| Data from a study involving intravenous infusion of 3'-hydroxycotinine in male smokers. nih.gov |
Another study reported slightly different values for the natural stereoisomer, (3′R,5′S)-trans-3′-hydroxycotinine, with a total plasma clearance of 1.3 ml/min/kg and a steady-state volume of distribution of 0.66 L/kg. nih.gov This study also found that on average, 29% of a dose of 3-HC is excreted as 3-HC-Glucuronide. nih.gov
Concentration of Nicotine Metabolites in Urine
The concentration of hydroxycotinine and cotinine in urine serves as a reliable indicator of tobacco smoke exposure. A study comparing young active smokers with passive smokers demonstrated significantly different levels of these metabolites.
| Group | Mean Cotinine Concentration (ng/mL) | Mean trans-3'-hydroxycotinine Concentration (ng/mL) |
| Active Smokers | 70-fold higher than passive smokers | 58-fold higher than passive smokers |
| Passive Smokers | Higher than non-smokers | Higher than non-smokers |
| Comparative data from a study on young smokers and passive smokers. proquest.com |
These findings underscore the utility of measuring hydroxycotinine levels to distinguish between different levels of tobacco smoke exposure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873224 | |
| Record name | trans-3'-Hydroxycotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34834-67-8, 108450-02-8 | |
| Record name | Hydroxycotinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycotinine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3'-Hydroxycotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34834-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3'-HYDROXYCOTININE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Stereochemical Considerations and Nomenclature in Hydroxycotinine Research
Structural Isomers of Hydroxycotinine (B196158)
The position of the hydroxyl group on the cotinine (B1669453) structure gives rise to several structural isomers, each with unique chemical and metabolic properties.
trans-3'-Hydroxycotinine
trans-3'-Hydroxycotinine is a major metabolite of nicotine (B1678760) and is characterized by the hydroxyl group at the 3'-position of the pyrrolidinone ring, with the substituents at the 3' and 5' positions in a trans configuration. nih.gov It is an N-alkylpyrrolidine and a member of the pyridines and pyrrolidin-2-ones. nih.gov The predominant form found in humans is the (3'R,5'S)-trans-3'-hydroxycotinine stereoisomer. nih.govnih.gov This isomer is a product of CYP2A6 metabolism of cotinine. caymanchem.com Research has established that the metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, with 95-98% being the trans isomer. nih.gov
5'-Hydroxycotinine (Allohydroxycotinine)
5'-Hydroxycotinine, also known as allohydroxycotinine, is another structural isomer where the hydroxyl group is located at the 5'-position of the pyrrolidinone ring. acs.orgnih.gov This compound is a known human metabolite of cotinine. nih.gov Like other hydroxycotinine isomers, it belongs to the class of pyrrolidinylpyridines, which are characterized by a pyrrolidine (B122466) ring linked to a pyridine (B92270) ring. nih.gov The IUPAC name for one of its stereoisomers is (5R)-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one. nih.gov
6-Hydroxycotinine
6-Hydroxycotinine is a structural isomer where the hydroxyl group is attached to the 6th position of the pyridine ring of the cotinine structure. It is also known as 5-[(2S)-1-Methyl-2-pyrrolidinyl]-2(1H)-pyridinone. Research indicates that (S)-6-hydroxynicotine is a metabolite of nicotine. nih.gov It is important to distinguish 6-hydroxycotinine from 6-hydroxynicotine, which is a related but distinct compound. nih.gov
Stereoselectivity in Hydroxycotinine Formation Pathways
The formation of hydroxycotinine isomers from cotinine is a highly stereoselective process, primarily governed by enzymatic activity.
(3'R,5'S)-trans-3'-Hydroxycotinine
The metabolic pathway leading to 3'-hydroxycotinine in humans demonstrates a high degree of stereoselectivity, yielding almost exclusively the (3'R,5'S)-trans-isomer. nih.govnih.gov This specificity is attributed to the enzymatic action of cytochrome P450 2A6 (CYP2A6). bevital.no Synthetic methods have been developed to produce this specific stereoisomer, often involving the deprotonation of (S)-cotinine followed by oxidation. nih.gov One such method yields an 80:20 mixture of trans- and cis-3'-hydroxycotinine, from which the pure trans isomer can be isolated. nih.gov
cis-3-Hydroxycotinine
cis-3'-Hydroxycotinine is a stereoisomer of 3'-hydroxycotinine where the substituents at the 3' and 5' positions of the pyrrolidinone ring are in a cis configuration. It is a minor metabolite of nicotine compared to the trans-isomer. nih.gov The synthesis of racemic forms of cis-3'-hydroxycotinine has been described, which can then be used as standards for metabolic studies. iaea.org For instance, a synthesis method can produce a mixture where the cis-isomer can be isolated by recrystallization. iaea.org One specific stereoisomer, (3S,5S)-3'-Hydroxycotinine, has a reported melting point of 148-151°C. biomol.comchemicalbook.com
Physicochemical Properties of Hydroxycotinine Isomers
The following table summarizes key physicochemical properties of the discussed hydroxycotinine isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| trans-3'-Hydroxycotinine | C₁₀H₁₂N₂O₂ | 192.21 | 110-112 |
| 5'-Hydroxycotinine | C₁₀H₁₂N₂O₂ | 192.21 | Solid (specific mp not widely reported) |
| (S)-6-Hydroxynicotine | C₁₀H₁₄N₂O | 178.23 | Not available |
| (3S,5S)-3'-Hydroxycotinine (cis) | C₁₀H₁₂N₂O₂ | 192.21 | 148-151 |
Biosynthesis and Metabolic Pathways of Hydroxycotinine
Primary Metabolic Pathways Leading to Hydroxycotinine (B196158)
The formation of hydroxycotinine is a sequential metabolic process that begins with the ingested alkaloid, nicotine (B1678760). The primary pathway involves the conversion of nicotine to its major metabolite, cotinine (B1669453), which is then further metabolized to hydroxycotinine. alliedacademies.orgnih.govnih.gov This metabolic route accounts for the transformation of a significant portion of the initial nicotine dose. nih.govpharmgkb.org
Nicotine to Cotinine Conversion
In humans, approximately 70-80% of nicotine undergoes metabolism to form cotinine. nih.govpharmgkb.org This conversion is a critical detoxification pathway and is accomplished in two primary enzymatic steps. nih.govnih.gov The process begins with a C-oxidation reaction catalyzed by cytochrome P450 enzymes, followed by the action of a cytosolic enzyme. researchgate.netresearchgate.net
The initial and rate-limiting step in cotinine formation is the 5′-oxidation of nicotine, which is predominantly mediated by hepatic cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
Cytochrome P450 2A13 (CYP2A13): While primarily an extrahepatic enzyme found in tissues like the lung, CYP2A13 is also highly efficient at catalyzing the C-oxidation of nicotine to form cotinine. nih.govresearchwithnj.comnih.gov Research on heterologously expressed CYP2A13 has shown it to be a more efficient catalyst for this reaction than CYP2A6, with an apparent Km value of 20.2 μM. nih.govresearchwithnj.com
Cytochrome P450 2B6 (CYP2B6): This enzyme also contributes to the metabolic conversion of nicotine to cotinine, although its role is generally considered secondary to that of CYP2A6. pharmgkb.org
Cytochrome P450 2D6 (CYP2D6): Some research suggests that CYP2D6 is also an active nicotine C-oxidase and may play a more significant role in individuals who have reduced CYP2A6 activity. dundee.ac.uk
Table 1: Key Cytochrome P450 Enzymes in Nicotine to Cotinine Conversion
| Enzyme | Primary Location | Role in Cotinine Formation | Research Findings |
| CYP2A6 | Liver | Primary catalyst for nicotine 5'-oxidation. nih.govresearchgate.netalliedacademies.org | Accounts for the majority of nicotine metabolism to cotinine; activity is highly variable due to genetic polymorphisms. alliedacademies.orgnih.govnih.gov |
| CYP2A13 | Extrahepatic (e.g., Lung) | Efficiently catalyzes nicotine C-oxidation. nih.govresearchwithnj.com | Found to be a highly active enzyme for this conversion, potentially more so than CYP2A6. nih.gov |
| CYP2B6 | Liver | Contributes to nicotine metabolism. pharmgkb.org | Plays a supporting, secondary role in the formation of cotinine. pharmgkb.org |
The conversion of nicotine to cotinine is not a single reaction but a two-step process. nih.govnih.gov
First, CYP enzymes (primarily CYP2A6) oxidize nicotine to an unstable intermediate, nicotine-Δ¹′(5′)-iminium ion. nih.govnih.gov This iminium ion exists in equilibrium with 5′-hydroxynicotine. nih.gov
Second, the nicotine-Δ¹′(5′)-iminium ion is further oxidized by a cytosolic aldehyde oxidase (AOX1). nih.govpharmgkb.orgresearchgate.net This enzymatic action converts the iminium ion to the stable lactam metabolite, cotinine. nih.govresearchgate.netnih.gov This second step is crucial for the completion of the metabolic pathway. researchgate.net
Cotinine to Hydroxycotinine Conversion
Once formed, cotinine is not metabolically inert. It is further metabolized, primarily through hydroxylation, to produce trans-3′-hydroxycotinine (3-HC). alliedacademies.orgnih.govhmdb.ca This metabolite is, on average, the most abundant nicotine-related compound found in the urine of smokers, accounting for up to 40% of the initial nicotine dose. nih.govnih.gov The formation of 3-HC from cotinine is highly stereoselective, yielding almost exclusively the (3′R,5′S)-trans-3′-hydroxycotinine isomer in humans. nih.govnih.gov
The same enzyme that dominates the initial metabolism of nicotine is also the primary catalyst for the subsequent metabolism of cotinine. nih.gov The conversion of cotinine to 3-HC is substantially determined by the activity of CYP2A6. nih.govcdc.gov This enzyme mediates the 3′-hydroxylation of the cotinine molecule. nih.govhmdb.ca Due to this relationship, the molar ratio of trans-3′-hydroxycotinine to cotinine (known as the Nicotine Metabolite Ratio or NMR) in plasma or urine is widely used as a reliable in vivo biomarker for CYP2A6 enzyme activity. nih.govcdc.govoup.com
Table 2: Research Findings on Cotinine to Hydroxycotinine Conversion
| Enzyme | Function | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/pmol) | Source |
| CYP2A6 | Catalyzes 3'-hydroxylation of cotinine. nih.govnih.govhmdb.ca | - | - | nih.govnih.govcdc.gov |
| CYP2A13 | Catalyzes 3'-hydroxylation of cotinine. nih.govresearchwithnj.comnih.gov | 45.2 | 0.7 | nih.govresearchwithnj.com |
Cotinine Hydroxylase (CotA) in Microbial Contexts
While the primary focus of hydroxycotinine research is in human metabolism, studies in microbial systems have provided valuable insights into the enzymatic processes involved. Cotinine hydroxylase (CotA) is an enzyme found in certain microorganisms that is capable of hydroxylating cotinine to form hydroxycotinine. Research in this area helps to elucidate the fundamental mechanisms of cotinine transformation, which can have broader applications in biotechnology and bioremediation.
Secondary Metabolic Pathways and Conjugation
Following its formation, hydroxycotinine undergoes further metabolism, primarily through conjugation reactions. These phase II metabolic processes increase the water solubility of the metabolite, facilitating its excretion from the body. aacrjournals.org
Glucuronidation of Hydroxycotinine
A major secondary metabolic pathway for hydroxycotinine is glucuronidation, a process where glucuronic acid is attached to the hydroxycotinine molecule. aacrjournals.orgnih.govoup.comnih.govnih.govpharmgkb.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). aacrjournals.orgnih.govoup.comnih.govnih.govpharmgkb.orgresearchgate.netamanote.comumn.educlinpgx.org The resulting glucuronide conjugate is more water-soluble and is a major form of nicotine metabolite excreted in the urine. nih.govnih.govnih.govacs.orgclinpgx.org Studies have shown that both O-glucuronidation and N-glucuronidation of trans-3'-hydroxycotinine occur in human liver microsomes. nih.govdntb.gov.ua
Several specific UGT enzymes have been identified as key players in the glucuronidation of hydroxycotinine. aacrjournals.orgnih.gov Research has demonstrated that multiple UGT1A and UGT2B enzymes are active in this process. nih.gov
UGT2B17: This enzyme exhibits the highest activity for the O-glucuronidation of trans-3'-hydroxycotinine. nih.govnih.gov Studies have shown that UGT2B17 has a significantly lower Michaelis constant (KM) for this reaction compared to other UGTs, indicating a higher affinity for the substrate. nih.govnih.gov A common deletion polymorphism in the UGT2B17 gene is associated with a significant reduction in the formation of 3HC-O-Gluc. nih.govnih.govaacrjournals.org
UGT2B10: This enzyme is primarily responsible for the N-glucuronidation of trans-3'-hydroxycotinine. nih.govnih.gov It exhibits a lower KM value for this reaction compared to other enzymes like UGT1A4. nih.gov A functional polymorphism in the UGT2B10 gene (Asp67Tyr) leads to a significant decrease in N-glucuronidation activity. nih.govnih.gov
UGT1A9 and UGT2B7: These enzymes are also involved in the O-glucuronidation of hydroxycotinine, although to a lesser extent than UGT2B17. nih.govoup.comresearchgate.net Kinetic analyses have shown that UGT1A9 and UGT2B7 have higher KM values compared to UGT2B17, suggesting lower affinity for hydroxycotinine. nih.govnih.gov
| Enzyme | Glucuronidation Type | KM (mM) | Reference |
|---|---|---|---|
| UGT2B17 | O-Glucuronidation | 8.3 | nih.govnih.gov |
| UGT1A9 | O-Glucuronidation | 35 | nih.govnih.gov |
| UGT2B7 | O-Glucuronidation | 31 | nih.govnih.gov |
| UGT2B10 | N-Glucuronidation | 13 | nih.gov |
| UGT1A4 | N-Glucuronidation | 57 | nih.gov |
Relationship to Other Nicotine Metabolites (e.g., Nicotine-N-Oxide, Nornicotine)
The metabolism of nicotine is a complex network of interconnected pathways. Hydroxycotinine's formation and clearance are intrinsically linked to the levels of other nicotine metabolites.
Nicotine-N-Oxide: This metabolite is formed through the N-oxidation of nicotine, a reaction catalyzed by flavin-containing monooxygenase 3 (FMO3). nih.govaacrjournals.org While not a direct precursor, the pathway leading to nicotine-N-oxide competes for the initial substrate, nicotine, thereby influencing the amount of cotinine available for conversion to hydroxycotinine. nih.govumn.edumdpi.comresearchgate.netresearchgate.net
Nornicotine (B190312): Nornicotine is formed by the N-demethylation of nicotine, a reaction catalyzed by CYP2A6 and other enzymes. umn.educlinpgx.org Nornicotine can then be oxidized to norcotinine, which can subsequently be converted to hydroxycotinine. umn.educlinpgx.org Therefore, the rate of nornicotine formation can indirectly influence hydroxycotinine levels. umn.edu
Genetic Variability in Hydroxycotinine Metabolism
Significant interindividual and interethnic differences exist in the rate of hydroxycotinine formation and clearance, largely due to genetic polymorphisms in the enzymes responsible for its metabolism. nih.govnih.govacs.orgaacrjournals.orgnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net
The ratio of trans-3'-hydroxycotinine to cotinine (nicotine metabolite ratio, or NMR) is a widely used biomarker for the activity of the CYP2A6 enzyme. nih.govnih.govcdc.gov Genetic variations in the CYP2A6 gene are the primary determinants of this ratio. nih.govnih.govmdpi.comnih.gov Individuals with reduced-function or null CYP2A6 alleles exhibit slower metabolism of cotinine to hydroxycotinine, resulting in a lower NMR. nih.govaacrjournals.org This genetic variability in CYP2A6 activity has been shown to influence smoking behaviors and the risk of tobacco-related diseases. nih.govnih.gov
Polymorphisms in UGT enzymes also contribute to the variability in hydroxycotinine metabolism. As mentioned earlier, functional variants in UGT2B10 and UGT2B17 significantly impact the N- and O-glucuronidation of hydroxycotinine, respectively, affecting its clearance from the body. nih.govnih.govaacrjournals.orgaacrjournals.org
| Gene | Variant Type | Effect on Metabolism | Reference |
|---|---|---|---|
| CYP2A6 | Reduced-function/null alleles | Decreased formation of hydroxycotinine from cotinine (lower NMR) | nih.govaacrjournals.org |
| UGT2B17 | Deletion polymorphism (2/2) | Significantly reduced O-glucuronidation of hydroxycotinine | nih.govnih.govaacrjournals.org |
| UGT2B10 | Asp67Tyr polymorphism (2/2) | Significantly reduced N-glucuronidation of hydroxycotinine | nih.govnih.gov |
| Enzyme | Primary Role in Hydroxycotinine Biosynthesis | Impact of Common Polymorphisms |
|---|---|---|
| CYP2A6 | Major enzyme responsible for the C-oxidation of cotinine to form trans-3'-hydroxycotinine. nih.gov | Allelic variants can lead to slow or deficient enzyme activity, resulting in a lower 3-HC/cotinine ratio and slower overall nicotine metabolism. nih.govnih.gov |
| CYP2B6 | Minor contributor to cotinine metabolism; its role becomes more significant when CYP2A6 activity is reduced. nih.gov | The CYP2B66* haplotype is associated with increased nicotine and cotinine clearance. nih.gov |
| CYP2A13 | Capable of catalyzing the 3'-hydroxylation of cotinine, primarily in extrahepatic tissues like the lungs. nih.govresearchwithnj.com | Slow metabolizer variants are associated with a reduced rate of 3-HC formation. researchgate.netresearchgate.net |
Polymorphisms in UDP-Glucuronosyltransferase Enzymes (e.g., UGT2B10, UGT2B7, UGT2B17)
Following its formation, 3-HC undergoes a phase II detoxification reaction known as glucuronidation, where a glucuronic acid molecule is attached to form a more water-soluble conjugate (3HC-Gluc) that can be easily excreted in the urine. hmdb.canih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation can occur at two different sites on the 3-HC molecule: O-glucuronidation at the hydroxyl group and N-glucuronidation at the pyridine (B92270) nitrogen. nih.govresearchgate.net
UGT2B17 is the enzyme that demonstrates the highest activity in the O-glucuronidation of 3-HC. nih.govnih.gov A common polymorphism in the UGT2B17 gene is a deletion (UGT2B17*2), which results in a complete loss of enzyme function. aacrjournals.org Individuals homozygous for this deletion exhibit significantly lower levels of 3HC-O-glucuronide. aacrjournals.org UGT2B7 and UGT1A9 also contribute to the O-glucuronidation of 3-HC, but with lower activity compared to UGT2B17. nih.govpharmgkb.org
N-glucuronidation of 3-HC is primarily catalyzed by UGT2B10. nih.govnih.gov A functional polymorphism in UGT2B10 (Asp67Tyr, or UGT2B102) leads to a significant reduction in enzyme activity. nih.govaacrjournals.org Studies have shown that individuals with the homozygous UGT2B102/*2 genotype have a 91% decrease in 3-HC N-glucuronidation activity compared to those with the wild-type genotype. nih.govnih.gov
| Enzyme | Specific Metabolic Reaction | Impact of Common Polymorphisms |
|---|---|---|
| UGT2B17 | Exhibits the highest activity in 3-HC O-glucuronidation. nih.govnih.gov | A homozygous deletion polymorphism (UGT2B172/2) leads to significantly reduced O-glucuronidation of 3-HC. aacrjournals.org |
| UGT2B10 | Primary enzyme for 3-HC N-glucuronidation. nih.govnih.gov | The UGT2B102* variant (Asp67Tyr) is associated with a dramatic decrease in N-glucuronidation activity. nih.gov |
| UGT2B7 | Contributes to 3-HC O-glucuronidation, though with lower activity than UGT2B17. nih.govpharmgkb.org | Genetic variants like UGT2B72* can affect the glucuronidation of various compounds, contributing to inter-individual variability. mdpi.comwikipedia.org |
Inter-individual and Demographic Influences on Metabolic Rate
Beyond specific enzyme polymorphisms, several demographic and biological factors contribute to the significant inter-individual variation observed in the rate of hydroxycotinine formation, as measured by the 3-HC/cotinine ratio.
Sex: Multiple studies have reported that females generally exhibit a higher nicotine metabolite ratio than males, indicating a faster rate of cotinine conversion to 3-HC. nih.govoup.com This suggests that females may metabolize nicotine and its byproducts more rapidly than males.
Race and Ethnicity: The rate of nicotine metabolism shows considerable variation across different racial and ethnic groups. Laboratory and population studies have consistently found that White and Hispanic individuals tend to have higher 3-HC/cotinine ratios compared to African American and Asian individuals. oup.com This indicates, on average, a slower metabolism of cotinine in African American and Asian populations.
Age: Some research suggests that the rate of nicotine metabolism may vary with age. Younger individuals (e.g., 18-44 years) have been observed to have a higher rate of nicotine metabolism compared to older individuals. nih.gov
| Factor | Observed Influence on Metabolic Rate (3-HC/Cotinine Ratio) | Supporting Findings |
|---|---|---|
| Sex | Females generally have higher ratios (faster metabolism) than males. | Population studies consistently show higher nicotine metabolite ratios in females. nih.govoup.com |
| Race/Ethnicity | Whites and Hispanics tend to have higher ratios (faster metabolism) than African Americans and Asians. | Studies document slower nicotine metabolism in African Americans and Asians compared to Whites or Hispanics. oup.com |
| Age | Younger adults may exhibit higher metabolic rates than older adults. | Research has shown a higher rate of nicotine metabolism in younger individuals (18-44 years) compared to older age groups. nih.gov |
Enzymology and Biochemical Mechanisms of Hydroxycotinine Metabolism
Specificity and Kinetics of Enzymes in Hydroxycotinine (B196158) Formation
The conversion of cotinine (B1669453) to its major metabolite, trans-3'-hydroxycotinine (3HC), is catalyzed almost exclusively by the liver enzyme Cytochrome P450 2A6 (CYP2A6). nih.govmdpi.com While CYP2A6 is also the primary enzyme responsible for the initial oxidation of nicotine (B1678760) to cotinine, its role in cotinine's subsequent metabolism is highly specific. nih.govmdpi.com The ratio of 3'-hydroxycotinine to cotinine (known as the Nicotine Metabolite Ratio or NMR) in plasma, urine, or saliva is considered a reliable in-vivo biomarker for CYP2A6 enzyme activity. nih.govnih.govwikipedia.org
Although CYP2A6 is the principal catalyst for 3'-hydroxylation, it also produces other minor metabolites from cotinine. nih.gov Research has shown that in addition to trans-3'-hydroxycotinine, CYP2A6 can generate 5'-hydroxycotinine and N-(hydroxymethyl)norcotinine, though these are formed at much lower rates. nih.gov For instance, one study found that trans-3'-hydroxycotinine and 5'-hydroxycotinine accounted for only 8% and 14% of the total cotinine metabolites produced by P450 2A6, respectively, with N-(hydroxymethyl)norcotinine being the major product in that specific in-vitro system. nih.gov
Once formed, hydroxycotinine undergoes further Phase II metabolism, primarily through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation reaction is crucial for increasing the water solubility of the metabolite and facilitating its excretion. Several UGT isoforms have been identified as catalysts for this reaction, forming both O-glucuronide and N-glucuronide conjugates. UGT1A9, UGT2B7, and particularly UGT2B17 are involved in 3HC-O-glucuronidation. nih.gov UGT2B10 has been identified as the most active enzyme in forming 3HC-N-glucuronide. nih.gov
The kinetic parameters for the glucuronidation of trans-3'-hydroxycotinine by various UGT enzymes have been characterized, highlighting the efficiency and capacity of these pathways.
Table 1: Kinetic Parameters of UGT Enzymes in trans-3'-hydroxycotinine Glucuronidation
| Enzyme | Conjugate Formed | KM (mM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/KM) |
| UGT1A4 | N-Glucuronide | 57 | 1.1 | 0.02 |
| UGT1A9 | O-Glucuronide | 1.8 | 15.6 | 8.7 |
| UGT2B7 | O-Glucuronide | 2.5 | 11.2 | 4.5 |
| UGT2B10 | N-Glucuronide | 13 | 8.2 | 0.63 |
| UGT2B17 | O-Glucuronide | 0.5 | 14.7 | 29.4 |
| HLM | N-Glucuronide | 14 | 2.7 | 0.19 |
| HLM | O-Glucuronide | 1.9 | 129.5 | 68.2 |
Data from Human Liver Microsomes (HLM) represents the combined activity of all present enzymes. Data is derived from research by Chen et al. (2012) nih.gov.
Electron Transfer and Oxidation Processes
The formation of hydroxycotinine from cotinine is a monooxygenation reaction, a type of oxidation where a single oxygen atom is inserted into the substrate. This reaction is a classic example of the function of the Cytochrome P450 enzyme system. The catalytic cycle of CYP2A6 is initiated by the binding of the substrate, cotinine, to the enzyme's active site.
Following substrate binding, the heme iron at the core of the enzyme is reduced from its ferric (Fe³⁺) state to the ferrous (Fe²⁺) state. This reduction requires the transfer of an electron. The electron is supplied by the cofactor NADPH and transferred to CYP2A6 via another enzyme, Cytochrome P450 reductase. rsc.org The reduced CYP2A6-substrate complex can then bind molecular oxygen (O₂). A second electron, also from NADPH via the same reductase, is transferred to this complex. This second electron transfer leads to the cleavage of the O-O bond of the bound dioxygen molecule. One oxygen atom is reduced to water, while the other forms a highly reactive ferryl-oxo species (Fe⁴⁺=O), often referred to as Compound I. nih.gov This potent oxidizing agent is responsible for abstracting a hydrogen atom from the 3' position of the cotinine molecule, followed by the "rebound" of a hydroxyl group to the resulting radical, yielding the final product, trans-3'-hydroxycotinine. nih.gov The enzyme then releases the hydroxylated product and returns to its initial ferric state, ready for another catalytic cycle.
Active Site Characterization of Related Enzymes
The specificity of the hydroxylation reaction is determined by the three-dimensional structure of the CYP2A6 active site and how it accommodates the cotinine molecule. X-ray crystal structures of CYP2A6 complexed with its primary substrate, nicotine, reveal that the substrate binds with its pyrrolidine (B122466) ring oriented towards the catalytic heme iron. pnas.org This orientation positions the 5'-carbon of nicotine for the initial hydroxylation that leads to cotinine formation. pnas.orgnih.gov It is inferred that the subsequent binding of cotinine for 3'-hydroxylation occurs in a similar, precisely controlled orientation.
Cofactor Requirements for Enzymatic Reactions
The enzymatic reactions involved in hydroxycotinine metabolism are dependent on specific non-protein chemical compounds known as cofactors. youtube.com Cofactors are essential for the catalytic activity of enzymes. youtube.com
For the initial formation of hydroxycotinine from cotinine, the CYP2A6 enzyme requires two main cofactors:
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate): This molecule is the primary source of reducing equivalents (electrons) for the P450 catalytic cycle. rsc.org It donates electrons to a partner enzyme, Cytochrome P450 reductase.
Cytochrome P450 Reductase: This flavoprotein acts as an electron carrier, shuttling electrons from NADPH to the CYP2A6 enzyme, which is essential for the activation of molecular oxygen. rsc.org
For the subsequent Phase II metabolism of hydroxycotinine, the UGT enzymes require a different cofactor:
UDP-glucuronic acid (UDPGA): This is an activated form of glucuronic acid. UGT enzymes catalyze the transfer of the glucuronic acid moiety from UDPGA to the hydroxycotinine molecule, forming a glucuronide conjugate. nih.govyoutube.com This reaction is fundamental for the detoxification and elimination of the metabolite.
Degradation Pathways of Hydroxycotinine in Environmental and Microbial Systems
Microbial Catabolism of Nicotine (B1678760) and Cotinine (B1669453) to Hydroxycotinine (B196158)
The microbial breakdown of nicotine is a significant bioremediation process, as microorganisms utilize this toxic alkaloid as a source of carbon and nitrogen. nih.gov This catabolism proceeds through several distinct pathways, with the formation of hydroxylated intermediates being a common strategy. Hydroxycotinine emerges as a central molecule in the degradation of cotinine, which itself is the primary metabolite of nicotine in humans and is also formed microbially. nih.gov Bacteria capable of this transformation have been isolated from environments contaminated with tobacco waste, such as tobacco leaves, roots, and surrounding soil. nih.govbohrium.com
The initial and rate-limiting step in the microbial degradation of cotinine is its hydroxylation, a reaction catalyzed by a specific class of enzymes known as cotinine hydroxylases. nih.govnih.gov A key example of this system has been identified in Nocardioides sp. strain JQ2195, a bacterium capable of using cotinine as its sole source of carbon and nitrogen. nih.gov
In this strain, the hydroxylation of cotinine to 6-hydroxycotinine (6HC) is initiated by a novel three-component enzyme complex encoded by the cotA1A2A3 gene cluster. nih.govnih.gov This enzyme system is crucial for the breakdown of cotinine. Isotope labeling studies using H₂¹⁸O have confirmed that the hydroxyl group added to the cotinine molecule is derived from water. nih.govnih.gov The discovery of the cot gene cluster, a 50-kb region on the bacterium's chromosome, has provided significant molecular insight into the biodegradation of this environmental micropollutant. nih.gov
| Gene Cluster | Enzyme | Function | Organism Example | Product |
|---|---|---|---|---|
| cotA1A2A3 | Cotinine Hydroxylase | Initiates cotinine catabolism by hydroxylation | Nocardioides sp. strain JQ2195 | 6-Hydroxycotinine |
Microbial nicotine degradation predominantly follows three main routes: the pyridine (B92270) pathway, the pyrrolidine (B122466) pathway, and a hybrid route known as the variant of the pyridine and pyrrolidine pathway (VPP). nih.govresearchgate.net The formation of hydroxylated compounds like hydroxycotinine is integral to these pathways.
Pyridine Pathway: This pathway, observed in Gram-positive bacteria like Arthrobacter nicotinovorans, begins with the hydroxylation of the pyridine ring of nicotine to form 6-hydroxynicotine. nih.govnih.gov The degradation of cotinine to 6-hydroxycotinine in Nocardioides sp. strain JQ2195 follows a similar initial step of pyridine ring hydroxylation. The resulting 6-hydroxycotinine is further metabolized to 6-hydroxy-3-succinoylpyridine (HSP), an intermediate also found in the VPP pathway. nih.gov
Pyrrolidine Pathway: Common in several Pseudomonas species, this pathway typically initiates degradation at the pyrrolidine ring. researchgate.netresearchgate.net
Variant of Pyridine and Pyrrolidine Pathway (VPP): This pathway combines features of the other two. The degradation of cotinine via 6-hydroxycotinine connects directly to the VPP pathway through the intermediate HSP. nih.gov The VPP pathway has been identified in various bacterial genera, including Pseudomonas and, more recently, in several genera within the phylum Bacillota, indicating a widespread evolutionary mechanism for nicotine degradation. nih.govbohrium.comresearchgate.net The ability of diverse bacteria to hydroxylate nicotinoids highlights this as a conserved and crucial step in detoxifying these compounds.
Environmental Fate and Stability in Aqueous Matrices
Cotinine, being more stable than nicotine, and its metabolite hydroxycotinine are frequently detected in aquatic environments due to widespread tobacco consumption and subsequent discharge of domestic wastewater. nih.govacs.org Cotinine has a half-life of approximately 30 hours under typical sewer conditions, indicating its relative persistence. nih.gov
Studies of wastewater and surface waters have provided insight into the environmental concentrations and removal of these compounds. Typical concentrations in untreated wastewater for cotinine and 3'-hydroxycotinine (a major human metabolite) are in the range of 1-10 µg/L. acs.org In lakes, concentrations of cotinine and 3'-hydroxycotinine have been detected up to 15 ng/L and 80 ng/L, respectively. acs.org
Despite their presence, modern wastewater treatment plants (WWTPs) are highly effective at removing these compounds. Elimination efficiencies of 90-99% for both cotinine and 3'-hydroxycotinine have been reported, largely attributed to microbial degradation during the treatment process. acs.org This indicates that while hydroxycotinine can persist to some extent in natural waters, the same microbial hydroxylation and degradation pathways active in soil and specific cultures are also at work in activated sludge, contributing to its significant removal from the water cycle. nih.govacs.org
| Compound | Untreated Wastewater (µg/L) | Treated Wastewater (µg/L) | Lake Water (ng/L) | Removal Efficiency in WWTPs |
|---|---|---|---|---|
| Cotinine | ~1–10 | ~0.01–0.6 | Up to 15 | 90–99% |
| 3'-Hydroxycotinine | ~1–10 | ~0.01–0.6 | Up to 80 | 90–99% |
| Data sourced from studies on Swiss wastewater and lakes. acs.org |
Analytical Methodologies for Hydroxycotinine in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone of hydroxycotinine (B196158) analysis, enabling its separation from other nicotine (B1678760) metabolites and endogenous matrix components. nih.gov The choice of technique depends on the required sensitivity, throughput, and the specific research question.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of nicotine metabolites. jfda-online.com HPLC systems, often coupled with ultraviolet (UV) or photodiode-array (DAD/PDA) detectors, can effectively separate hydroxycotinine from related compounds. jfda-online.comoup.com
Reversed-phase chromatography is the most common approach, typically utilizing an octadecyl (C18) column. jfda-online.comoup.com A mobile phase consisting of a buffer, such as acetate (B1210297), and an organic modifier like methanol (B129727) is used to achieve separation. jfda-online.com For instance, one method describes using a mobile phase of an acetate buffer with sodium octanesulfonate as an ion-pairing reagent along with methanol to resolve hydroxycotinine from other alkaloids within 12 minutes, with UV detection set at 260 nm. jfda-online.com While effective, HPLC with conventional detectors is increasingly being superseded by mass spectrometry-based methods due to the latter's superior sensitivity and specificity. nih.gov
Table 1: Example of HPLC System Parameters for Hydroxycotinine Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | μBondapak C18 | oup.comoup.com |
| Mobile Phase | Methanol-acetonitrile-aqueous buffer | oup.comoup.com |
| Detector | Ultraviolet (UV) or Photodiode-Array (DAD) | jfda-online.comoup.com |
| Analysis Time | ~12-15 minutes | jfda-online.comoup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying hydroxycotinine in biological samples due to its high sensitivity and specificity. oup.com This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov
Methods frequently employ reversed-phase C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) columns for separation. nih.govcdc.govthermofisher.com The mobile phase typically consists of water and acetonitrile (B52724) or methanol, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govmdpi.com Ionization is commonly achieved using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, usually in positive ion mode as hydroxycotinine contains nitrogen atoms that are readily protonated. nih.govcdc.govmdpi.comphenxtoolkit.org
Quantification is performed using a triple quadrupole or ion trap mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govoup.commdpi.com This involves monitoring a specific precursor-to-product ion transition, which provides excellent selectivity and minimizes interferences. For example, a common transition for hydroxycotinine might be monitored to confirm its presence and quantity. mdpi.com The use of isotopically labeled internal standards, such as trans-3'-hydroxycotinine-D3, is recommended to correct for matrix effects and variations in instrument response. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the determination of hydroxycotinine. nih.govcapes.gov.br While it is a sensitive method, it often requires a chemical derivatization step to increase the volatility and thermal stability of hydroxycotinine, which contains a hydroxyl group. nih.govcapes.gov.br A common agent used for this purpose is bis(trimethylsilyl)acetamide (BSTFA), which converts the hydroxyl group into a less polar trimethylsilyl (B98337) ether. nih.govcapes.gov.br
Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection, which is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. nih.govcapes.gov.brnih.gov Although GC-MS is a robust and sensitive technique, it generally has longer analysis run times (15–30 minutes) compared to modern LC-MS/MS methods (often under 15 minutes). nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry, represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, resulting in faster analysis times, improved chromatographic resolution, and increased sensitivity. fishersci.comnih.gov
A UHPLC-MS/MS method using a Syncronis C18 column (1.7 µm particle size) achieved a rapid separation of trans-3-hydroxycotinine from urine with a total cycle time of just 3 minutes, while maintaining excellent peak shape. fishersci.com The enhanced speed and efficiency of UHPLC-MS/MS make it particularly suitable for high-throughput analysis required in large-scale clinical or epidemiological studies. nih.gov
Table 2: Comparison of Chromatographic Techniques for Hydroxycotinine Analysis
| Technique | Common Column Type | Detector | Key Advantages | Key Limitations | Source(s) |
|---|---|---|---|---|---|
| HPLC | C18 | UV, DAD | Simple, economical, widely available | Lower sensitivity and specificity than MS | nih.govjfda-online.com |
| LC-MS/MS | C18, HILIC | Triple Quadrupole, Ion Trap | High sensitivity and specificity, no derivatization needed | Higher equipment cost | nih.govoup.commdpi.com |
| GC-MS | Capillary Column | Mass Spectrometer (SIM) | High sensitivity | Requires derivatization, longer run times | nih.govnih.govcapes.gov.br |
| UHPLC-MS/MS | Sub-2µm C18 | Tandem Mass Spectrometer | Very fast analysis, high resolution, high throughput | High operational pressure, equipment cost | fishersci.comnih.gov |
| LC-Orbitrap-MS/MS | C18 | Orbitrap | High resolution and mass accuracy, excellent specificity | Higher equipment cost and complexity | nih.govnih.gov |
Orbitrap-Mass Spectrometry Techniques (LC-Orbitrap-MS/MS)
The use of high-resolution mass spectrometry (HRMS), particularly LC coupled to an Orbitrap mass spectrometer, offers another level of analytical power for hydroxycotinine research. nih.govnih.gov Unlike triple quadrupole systems that monitor specific ion transitions, HRMS instruments like the Orbitrap can measure the mass-to-charge ratio of ions with very high accuracy. nih.gov
This high resolution allows for confident identification of analytes based on their exact mass, reducing ambiguity and false positives. nih.gov For quantification, a mode known as Parallel Reaction Monitoring (PRM) can be used. nih.govnih.govresearchgate.net PRM combines a quadrupole mass selection of the precursor ion with high-resolution, accurate-mass detection of all product ions in the Orbitrap, providing high specificity similar to MRM but with the added benefit of full-scan fragmentation data. nih.gov One study utilizing an LC-Orbitrap-MS/MS system was able to separate and detect hydroxycotinine in under 3 minutes, demonstrating the speed and sensitivity of this advanced technique. nih.gov
Sample Preparation Strategies for Research Matrices
Biological matrices such as urine, serum, and saliva are complex mixtures that can interfere with the analysis of hydroxycotinine. nih.govphenxtoolkit.org Therefore, a sample preparation step is essential to isolate the analyte of interest and remove proteins, phospholipids, and other interfering substances. nih.gov The main strategies employed are protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov
Protein Precipitation (PPT) is a fast and simple technique commonly used for its efficiency in high-throughput environments. nih.gov It involves adding a water-miscible organic solvent, most often acetonitrile, to the biological sample (e.g., urine, plasma) to denature and precipitate proteins. nih.govnih.govnih.gov After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.gov This method provides good recovery rates, typically in the range of 89% to 105%. nih.gov
Liquid-Liquid Extraction (LLE) is a classic method that separates compounds based on their differential solubility in two immiscible liquids. For hydroxycotinine, the aqueous sample (e.g., urine) is typically made alkaline with a base like potassium hydroxide (B78521) (KOH) and then extracted with an organic solvent or mixture, such as dichloromethane (B109758) combined with n-butyl acetate or isopropanol. jfda-online.comnih.govcapes.gov.br After mixing and separation of the layers, the organic phase containing the analyte is removed, evaporated, and the residue is reconstituted for analysis. jfda-online.comoup.com LLE recovery rates can vary widely, with reported ranges from 53% to 117%. nih.gov
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration. nih.govfishersci.com In SPE, the sample is passed through a cartridge or a 96-well plate containing a solid sorbent that retains the analyte. fishersci.com Interferences are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. nih.gov For hydroxycotinine, which is a basic compound, mixed-mode cation-exchange sorbents are particularly effective. thermofisher.comfishersci.comphenomenex.com SPE offers clean extracts and high, reproducible recovery rates, often ranging from 57% to 124%. nih.gov
Supported Liquid Extraction (SLE) is a variation of LLE that uses a solid support material, such as diatomaceous earth, packed into a column or plate format. oup.comcdc.govphenxtoolkit.org The aqueous sample is loaded onto the support, which disperses it over a large surface area. A water-immiscible organic solvent is then passed through the support to elute the analytes, leaving behind aqueous-soluble interferences. cdc.govphenxtoolkit.org This technique avoids the formation of emulsions that can be problematic in traditional LLE. cdc.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 3'-Hydroxycotinine / trans-3'-hydroxycotinine | 3'-OH-Cot / HCT |
| Acetonitrile | - |
| Acetone | - |
| Ammonium Acetate | - |
| Ammonium Formate | - |
| Anabasine | - |
| bis(trimethylsilyl)acetamide | BSTFA |
| Caffeine | - |
| Cotinine (B1669453) | COT |
| Cotinine-d3 | - |
| Dichloromethane | - |
| Formic Acid | - |
| Isopropanol | - |
| Methanol | - |
| n-butyl acetate | - |
| Nicotine | - |
| Nicotine-N-oxide | - |
| Norcotinine | - |
| p-Nitroaniline | - |
| Potassium Hydroxide | KOH |
| Sodium Octanesulfonate | - |
| Theobromine | - |
| Theophylline | - |
Method Validation Parameters in Research Contexts
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. This involves evaluating several key performance characteristics according to established guidelines. For hydroxycotinine analysis, validation parameters typically include selectivity, sensitivity, limits of detection (LOD) and quantification (LOQ), linearity, precision, accuracy, recovery, matrix effect, and stability. nih.govresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. oup.com These parameters are crucial for determining the sensitivity of an analytical method, especially for studies involving low-level exposure to tobacco smoke. oup.com The LOD and LOQ for hydroxycotinine vary depending on the analytical technique, the biological matrix being tested, and the specific laboratory's protocol.
Below is a table summarizing reported LOD and LOQ values for hydroxycotinine from various research studies.
Use the filters to sort through the data.
| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Source |
|---|---|---|---|---|
| Serum | LC-MS/MS | 0.004 | N/A | oup.com |
| Serum | LC-MS/MS | 0.07 µg/L (0.00007 ng/mL) | 0.25 µg/L (0.00025 ng/mL) | researchgate.net |
| Plasma | LC-MS/MS | N/A | 0.40 | nih.govresearchgate.net |
| Plasma | LC-APCI-MS | 1.0 | 2.5 | |
| Oral Fluid | LC-MS/MS | N/A | 0.5 | nih.gov |
| Urine | LC-MS/MS | 1.8 µg/L (0.0018 ng/mL) | 5.0 µg/L (0.005 ng/mL) | researchgate.net |
| Urine | LC-Orbitrap-MS/MS | 0.01 µg/mL (10 ng/mL) | 0.03 µg/mL (30 ng/mL) | nih.gov |
Accuracy and Precision (Intra- and Inter-assay)
The reliability of an analytical method is determined by its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision assesses the repeatability of measurements. Precision is typically evaluated at two levels: intra-assay precision (within-run variability) and inter-assay precision (between-run variability), both expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV). salimetrics.com Generally, inter-assay %CVs below 15% and intra-assay %CVs under 10% are considered acceptable for immunoassays. salimetrics.com
For hydroxycotinine, various studies have established the accuracy and precision of analytical methods across different biological matrices. In a gas chromatography-mass spectrometry (GC-MS) method for urine analysis, the accuracy for hydroxycotinine ranged from -2.66% to 3.72%, with precision (RSD) between 3.15% and 7.07%. nih.gov Another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for serum analysis reported intra-day and inter-day relative standard deviations of less than 11% and relative errors within ±7%. researchgate.net In oral fluid, a GC-MS method demonstrated intra-assay precision from 1.6% to 5.7% and inter-assay precision from 4.3% to 10.2%. researchgate.net An LC-MS/MS method for plasma analysis showed both intra- and inter-assay imprecision to be less than 11% RSD. nih.gov
Table 1: Accuracy and Precision of Hydroxycotinine Analytical Methods
| Matrix | Method | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Deviation or Recovery) | Source(s) |
|---|---|---|---|---|---|
| Urine | GC-MS | 3.15 - 7.07 | <9 | -2.66 to 3.72 | nih.gov |
| Urine | LC-Orbitrap-MS/MS | 1.0 - 3.1 | 3.0 - 10.1 | - | nih.gov |
| Serum | LC-MS/MS | <11 | <11 | Within ±7% | researchgate.net |
| Plasma | LC-MS/MS | <11 | <11 | 101.9% - 116.8% | nih.gov |
| Oral Fluid | GC-MS | 1.6 - 5.7 | 4.3 - 10.2 | 0% - 12.8% (Inter-assay) | researchgate.net |
| Oral Fluid | LC-MS/MS | <5.5 (Intra-batch) | <13.5 (Inter-batch) | >91% | nih.gov |
Extraction Recovery
Extraction recovery is a measure of the efficiency of an analytical method in extracting an analyte from the complex biological matrix. It is a critical parameter for ensuring the accuracy of quantitative results. Methods for determining hydroxycotinine employ various extraction techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.
Studies have reported high recovery rates for hydroxycotinine across different sample types. For urine samples, mean recoveries using SPE have been documented to range from 75.4% to 90.2%. nih.gov Another study using protein precipitation with acetonitrile followed by LC-Orbitrap-MS/MS analysis reported extraction recoveries from urine as high as 101%. nih.govmdpi.com In human serum, a method involving protein precipitation achieved a mean extraction recovery of 100.24%. researchgate.net For plasma, an LLE method reported an extraction efficiency of ≥ 70%, while for oral fluid, SPE methods have shown recoveries ranging from 67% to 77%. researchgate.netnih.gov
Table 2: Extraction Recovery of Hydroxycotinine
| Matrix | Extraction Method | Mean Recovery (%) | Source(s) |
|---|---|---|---|
| Urine | Solid-Phase Extraction (SPE) | 75.4 - 90.2 | nih.gov |
| Urine | Acetonitrile Precipitation | 72 - 101 | nih.govmdpi.com |
| Urine | Liquid-Liquid Extraction (LLE) | 78 | oup.com |
| Serum | Acetonitrile Precipitation | 100.24 | researchgate.net |
| Plasma | Liquid-Liquid Extraction (LLE) | ≥70 | nih.gov |
| Oral Fluid | Solid-Phase Extraction (SPE) | 67 - 77 | researchgate.net |
Applications in Research Sample Analysis
Validated analytical methods are widely applied in clinical and epidemiological research to quantify hydroxycotinine in various biological specimens. Urine, plasma, serum, and oral fluid are the most common matrices used.
Urine Analysis
Urine is a frequently used matrix for assessing tobacco exposure because sample collection is non-invasive, and it typically contains higher concentrations of nicotine metabolites compared to other biological fluids. nih.govcdc.gov In the urine of both active and passive smokers, trans-3'-hydroxycotinine is often the most abundant nicotine metabolite, accounting for approximately 40% of the total excreted nicotine. oup.com
Numerous studies have utilized urine analysis to differentiate between smokers and non-smokers and to quantify exposure to environmental tobacco smoke (ETS). One study found that the concentration of hydroxycotinine in the urine of smokers was 58 times higher than in passive smokers. nih.gov In a large-scale study of a Korean population, hydroxycotinine was measured in nearly 20,000 urine samples to assess smoking status. mdpi.com Research in children has also shown that urinary trans-3'-hydroxycotinine is a reliable biomarker for quantifying ETS exposure, demonstrating a strong correlation with air nicotine levels. researchgate.net While urinary analysis is robust, some studies have noted that the nicotine metabolite ratio (NMR), which is the ratio of trans-3'-hydroxycotinine to cotinine, can show weaker agreement between different laboratories when measured in urine compared to plasma. nih.govumn.edu
Plasma and Serum Analysis
Plasma and serum are considered the preferred biological fluids for the quantitative assessment of tobacco exposure because they provide a direct measure of the circulating levels of biomarkers. cdc.govcdc.gov In serum and plasma, hydroxycotinine concentrations are generally two to four times lower than cotinine concentrations. cdc.govcdc.gov
LC-MS/MS is the predominant technique for analyzing hydroxycotinine in plasma and serum, offering high sensitivity and specificity. researchgate.netnih.gov Validated methods have established linear ranges for hydroxycotinine, such as 5–500 ng/mL in plasma and 0.50–1250 ng/mL in serum. researchgate.netnih.gov A significant application of plasma and serum analysis is the determination of the Nicotine Metabolite Ratio (NMR), an indicator of CYP2A6 enzyme activity which governs the rate of nicotine metabolism. nih.govclinpgx.org Multiple studies have concluded that plasma is a highly reliable matrix for NMR determination, showing strong agreement and high correlation across different analytical methods and laboratories. nih.govumn.educlinpgx.org This consistency makes plasma NMR a robust tool for comparing results across different research studies. umn.edu
Oral Fluid (Saliva) Analysis
Oral fluid, or saliva, offers a non-invasive and convenient alternative to blood for monitoring tobacco exposure. nih.gov The collection process is simple and can be performed without medical personnel. nih.gov Analytical methods using both GC-MS and LC-MS/MS have been developed and validated for quantifying hydroxycotinine in saliva. researchgate.netnih.govnih.gov
Research has demonstrated that salivary hydroxycotinine is a good biomarker of cigarette smoking. nih.gov In a study of pregnant smokers, salivary hydroxycotinine concentrations were significantly correlated with cotinine levels. nih.gov Furthermore, the ratio of hydroxycotinine to cotinine in saliva was found to be useful in differentiating between light and heavy smokers. nih.gov A validated LC-MS/MS method for oral fluid collected with a Quantisal™ device showed a linearity range for trans-3'-hydroxycotinine from 0.5 to 2,000 ng/mL. nih.gov Another LC-MS/MS method reported a lower limit of quantification of 2 ng/mL for hydroxycotinine in saliva. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation (if used) |
|---|---|
| 3-hydroxycotinine | 3-OH-cotinine, 3HC, HCT |
| (1′S,2′S)-nicotine 1′-oxide | 2'S-Nic-Ox |
| (2′S)-nicotine 1'-oxide | - |
| 11-nor-9-carboxy-THC | - |
| 11-hydroxy-THC | - |
| Acetonitrile | - |
| Anabasine | - |
| Anatabine | - |
| Benzoylecgonine | - |
| Cocaine | - |
| Cotinine | COT |
| Cotinine-d3 | - |
| Cotinine-d9 | - |
| Δ9-tetrahydrocannabinol | THC |
| Formic acid | - |
| Methylene chloride | - |
| Methyl-D3-cotinine | - |
| Methyl-D3-hydroxycotinine | - |
| Morphine | - |
| Nicotine | NIC |
| Nicotine-1′-N-oxide | - |
| Nicotine-d4 | - |
| Norbenzoylecgonine | - |
| Norcocaine | - |
| Norcotinine | NC |
| Norcotinine-d4 | - |
| Nornicotine (B190312) | - |
| trans-3'-hydroxycotinine | OH-COT, 3HC |
| trans-3′-hydroxycotinine-d9 | - |
Bronchoalveolar Lavage Fluid (BALF) Analysis
The analysis of bronchoalveolar lavage fluid (BALF) provides a unique window into the lungs, allowing for the direct measurement of substances present at the site of potential injury. In the context of nicotine exposure, particularly from vaping or e-cigarette use, methods have been developed to quantify nicotine metabolites like hydroxycotinine in this matrix.
During the 2019 outbreak of e-cigarette, or vaping, product use-associated lung injury (EVALI) in the United States, the Centers for Disease Control and Prevention (CDC) developed and validated a novel high-throughput method to measure both cotinine and trans-3′-hydroxycotinine in BALF samples from patients. oup.comresearchgate.net This was crucial for characterizing recent exposure to nicotine-containing products in individuals with severe lung injury. researchgate.net
The analytical method employed is an isotope-dilution high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) technique. oup.comsensusimpact.com This approach offers high specificity and sensitivity, which is necessary for detecting the typically low concentrations of metabolites in BALF. oup.com For the analysis, a small sample volume of 200 µL is generally used. oup.comsensusimpact.com While cotinine and trans-3′-hydroxycotinine are specific biomarkers for nicotine exposure, their presence in BALF does not distinguish between different sources, such as conventional cigarettes or e-cigarettes. oup.com Furthermore, at the time of the method's development, no established cutoff value existed to differentiate active use from secondhand exposure in this specific fluid matrix. oup.com
The validation of this HPLC-MS/MS method demonstrated its reliability and robustness for research and clinical investigations. oup.com
Table 1: Performance Characteristics of HPLC-MS/MS Method for trans-3′-Hydroxycotinine in BALF
| Parameter | Finding | Source |
|---|---|---|
| Analytical Method | Isotope-Dilution High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) | oup.comsensusimpact.com |
| Sample Volume | 200 µL | oup.comsensusimpact.com |
| Limit of Detection (LOD) | 0.0165 ng/mL | oup.comresearchgate.net |
| Precision (Within-run & Between-run) | 2–10% | oup.comsensusimpact.com |
| Overall Accuracy | 93.6% | researchgate.netsensusimpact.com |
Sewage Analysis (Environmental Epidemiology)
Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends, including tobacco and nicotine consumption at a population level. This approach involves analyzing raw sewage for specific human biomarkers to estimate the collective use of various substances within a community. nih.gov For nicotine, its primary metabolites, cotinine and trans-3′-hydroxycotinine, are the preferred biomarkers for these studies. ucm.es They are excreted in urine, enter the wastewater system, and can be quantified to back-calculate nicotine consumption. cabidigitallibrary.orgacs.org
The analysis typically uses liquid chromatography with tandem mass spectrometry (LC-MS/MS) to measure the concentrations of these metabolites in influent wastewater samples. acs.orgnih.gov An important consideration in the methodology is the stability of the biomarkers in the sewer environment. Studies have found that glucuronidated forms of the metabolites, such as trans-3′-hydroxycotinine-O-β-glucuronide, can be unstable in sewage and deconjugate back to hydroxycotinine. acs.org To account for this and ensure accurate quantification, some methods incorporate an enzymatic deconjugation step using β-glucuronidase before analysis. acs.org
Numerous studies have demonstrated the utility of measuring hydroxycotinine in wastewater to track nicotine use. Research in Swiss wastewater found typical concentrations of trans-3′-hydroxycotinine to be around 1–10 µg/L in untreated sewage, with elimination efficiencies of 90–99% after treatment. acs.org A study in Dalian, China, detected average trans-3′-hydroxycotinine concentrations of 2.76 µg/L in raw wastewater from eleven treatment plants. cabidigitallibrary.org Long-term monitoring in Queensland, Australia, used hydroxycotinine levels to track trends in nicotine consumption over several years, noting significant changes that correlated with public health data. nih.govresearchgate.net These studies confirm that hydroxycotinine is a suitable and stable biomarker for assessing nicotine consumption on a large scale. researchgate.net
Table 2: Concentrations of trans-3′-Hydroxycotinine in Untreated Wastewater from Various Locations
| Location | Reported Concentration (µg/L) | Source |
|---|---|---|
| Switzerland | ~1 - 10 | acs.org |
| Dalian, China | 2.76 (average) | cabidigitallibrary.org |
| Santiago de Compostela, Spain | 1.0 - 3.3 | acs.org |
Synthesis and Derivatization for Research Applications
Laboratory Synthesis of Hydroxycotinine (B196158)
The laboratory synthesis of hydroxycotinine is crucial for obtaining the compound in sufficient purity and quantity for research purposes. Several methods have been developed to synthesize trans-3'-hydroxycotinine, a major metabolite of nicotine (B1678760).
One common approach is a two-step synthesis starting from cotinine (B1669453). nih.gov This method involves the use of sodium bis(trimethylsilyl)amide and dibenzyl peroxydicarbonate, followed by a base-catalyzed hydrolysis to yield trans-3'-hydroxycotinine. nih.gov
Another established method for synthesizing (3'R,5'S)-trans-3'-hydroxycotinine also begins with (S)-cotinine. This process involves the deprotonation of (S)-cotinine using lithium diisopropylamide (LDA). The subsequent oxidation is carried out with the transition metal peroxide oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). This reaction produces a mixture of trans- and cis-3'-hydroxycotinine, with the trans isomer being the predominant product. The pure trans isomer can then be isolated through conversion to a solid hexanoate (B1226103) ester, recrystallization, and subsequent cleavage of the ester.
| Synthesis Method | Starting Material | Key Reagents | Product |
| Two-Step Synthesis | Cotinine | 1. Sodium bis(trimethylsilyl)amide 2. Dibenzyl peroxydicarbonate 3. Base for hydrolysis | trans-3'-hydroxycotinine |
| Deprotonation and Oxidation | (S)-Cotinine | 1. Lithium diisopropylamide (LDA) 2. Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) | (3'R,5'S)-trans-3'-hydroxycotinine |
Synthesis of Deuterated Analogs for Internal Standards
In many analytical methods, particularly those involving mass spectrometry, isotopically labeled internal standards are essential for accurate quantification. Deuterated analogs of hydroxycotinine, such as hydroxycotinine-d3, serve this purpose. These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.
The synthesis of deuterated hydroxycotinine typically mirrors the synthesis of the unlabeled compound, but starts with a deuterated precursor, such as cotinine-d3. nih.govcdc.gov The use of these internal standards is a cornerstone of the isotope dilution assay, a highly accurate method for determining the concentration of substances in complex mixtures like biological fluids.
The Centers for Disease Control and Prevention (CDC) outlines the preparation of stock solutions of both hydroxycotinine and its deuterated analog, D3-HC, for use in their analytical methods. cdc.gov For instance, a stock solution of D3-HC can be prepared by dissolving 25 mg of the compound in water to a final volume of 100 mL, yielding a nominal concentration of 250 μg/mL. cdc.gov
| Deuterated Analog | Purpose | Typical Starting Material | Analytical Application |
| Hydroxycotinine-d3 | Internal Standard for Quantification | Cotinine-d3 | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Derivatization for Enhanced Detection or Specific Research Probes
Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for detection by a particular instrument. For hydroxycotinine, derivatization is often employed in the context of gas chromatography-mass spectrometry (GC-MS) to improve its volatility and thermal stability.
A common derivatization technique for hydroxycotinine is silylation. This involves reacting the hydroxyl group of the molecule with a silylating agent to form a silyl (B83357) ether. One such agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with 1% trimethylchlorosilane (TMS) as a catalyst. nih.gov The resulting derivatized hydroxycotinine is more volatile and provides a distinct mass spectrum, facilitating its separation and detection by GC-MS. nih.gov Another approach involves the creation of a tert-butyldimethylsilyl derivative, which is then analyzed by GC-MS with selected ion monitoring for high sensitivity and specificity. nih.gov
In the realm of high-performance liquid chromatography (HPLC), derivatization can be used to enhance the fluorescence of certain nicotine metabolites, thereby improving their detection limits. mdpi.com While this has been specifically noted for nicotinic acid and nicotinamide (B372718) using hydrogen peroxide, the principle of enhancing detectability through chemical modification is a key strategy in the analysis of related compounds. mdpi.com
| Derivatization Agent | Analytical Technique | Purpose |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | To increase volatility and improve chromatographic properties. nih.gov |
| Reagents for tert-butyldimethylsilyl derivative formation | Gas Chromatography-Mass Spectrometry (GC-MS) | To create a stable derivative suitable for GC analysis. nih.gov |
| Hydrogen Peroxide | High-Performance Liquid Chromatography with Fluorometric Detection (HPLC-FD) | To enhance the fluorescence of certain nicotine metabolites for improved detection. mdpi.com |
Biological Roles and Interactions in Research Models
Hydroxycotinine (B196158) as a Biomarker in Metabolism Research
Hydroxycotinine is a pivotal biomarker in the field of nicotine (B1678760) metabolism research. Its concentration in biological fluids, particularly in relation to its precursor, cotinine (B1669453), provides a reliable window into the activity of a key metabolic enzyme.
Nicotine Metabolite Ratio (3HC/Cotinine Ratio) as a Marker of CYP2A6 Activity
The conversion of nicotine to cotinine (COT) and the subsequent hydroxylation of cotinine to trans-3'-hydroxycotinine (3HC) are primarily catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme. nih.govaacrjournals.org This enzyme exhibits significant inter-individual variability in its activity, largely due to genetic polymorphisms. nih.govaacrjournals.org The ratio of 3HC to cotinine in biological samples, known as the Nicotine Metabolite Ratio (NMR), serves as a well-established and reliable phenotypic biomarker for CYP2A6 enzymatic activity. nih.govaacrjournals.orgescholarship.org A higher NMR is indicative of faster CYP2A6-mediated metabolism. phenxtoolkit.org
The NMR is a valuable tool because it reflects both genetic and environmental influences on CYP2A6 activity. aacrjournals.org Research has demonstrated a strong correlation between the NMR and the rate of nicotine metabolism and total nicotine clearance. nih.govaacrjournals.orgescholarship.org This ratio is a more stable and reliable measure than single metabolite concentrations, as it is less affected by the timing of the last cigarette smoked. aacrjournals.org The measurement of 3HC and cotinine can be accurately performed in various biological matrices, including plasma, urine, and saliva, using techniques like liquid chromatography-tandem mass spectrometry. phenxtoolkit.orgnih.gov Studies comparing different analytical methods have found that plasma is a particularly robust biological source for determining the NMR. nih.govaacrjournals.orgescholarship.org
Table 1: Research Findings on the Nicotine Metabolite Ratio (NMR)
| Research Finding | Description | References |
|---|---|---|
| NMR as a Biomarker | The ratio of trans-3'-hydroxycotinine (3HC) to cotinine (COT) is a widely used biomarker for CYP2A6 enzyme activity and the rate of nicotine metabolism. | nih.govaacrjournals.orgescholarship.org |
| Correlation with Nicotine Clearance | The NMR is strongly correlated with the overall clearance of nicotine from the body. | nih.govaacrjournals.org |
| Genetic and Environmental Influence | The NMR captures variability in CYP2A6 activity resulting from both genetic factors and environmental exposures. | aacrjournals.orgscilit.com |
| Stability of the Biomarker | The NMR is a stable measure that is not significantly influenced by the time since the last tobacco use in regular users. | aacrjournals.org |
| Analytical Methods | Liquid chromatography-tandem mass spectrometry is a common and reliable method for measuring 3HC and cotinine to determine the NMR. | phenxtoolkit.orgnih.gov |
| Biological Samples | The NMR can be reliably measured in plasma, urine, and saliva. | phenxtoolkit.orgnih.gov |
Phenotyping Nicotine Metabolism Rate in Research Studies
The NMR is extensively used in research to phenotype individuals as slow, normal, or fast metabolizers of nicotine. frontiersin.org This classification is crucial for understanding a wide range of smoking-related behaviors and outcomes. nih.gov For instance, research has shown that the rate of nicotine metabolism can be a determinant of the number of cigarettes smoked per day. nih.gov Faster metabolizers may require more nicotine to achieve the desired effects, leading to higher cigarette consumption. nih.gov
Phenotyping with the NMR allows researchers to investigate how the speed of nicotine metabolism influences smoking topography, such as puff volume and the number of puffs taken per cigarette. aacrjournals.org This detailed characterization of smoking behavior is essential for assessing exposure to harmful tobacco smoke constituents. aacrjournals.org Furthermore, the NMR has been used to explore differences in nicotine metabolism related to age and race. nih.govresearchgate.net
Assessing Nicotine Clearance in Research Models
The NMR is a strong surrogate for the direct measurement of nicotine clearance, which can be a more complex and invasive procedure. nih.gov By analyzing the ratio of 3HC to cotinine, researchers can obtain a reliable estimate of how quickly an individual eliminates nicotine from their system. nih.govnih.gov This non-invasive assessment is highly valuable in large-scale epidemiological and clinical studies. aacrjournals.org
The use of the NMR to assess nicotine clearance is supported by its high reproducibility and its independence from the time since the last cigarette was smoked in regular smokers. aacrjournals.org Research has demonstrated that the natural logarithm of the NMR provides a more precise prediction of nicotine clearance compared to using the raw ratio directly. nih.govresearchgate.net This method of assessing nicotine clearance has been applied in various research models to understand the biological differences between individuals in their response to nicotine. researchgate.net
Cellular Research Models
In vitro studies using cellular models provide a controlled environment to investigate the direct effects of hydroxycotinine on cellular processes. These studies are instrumental in elucidating the molecular mechanisms that may underlie the biological effects of tobacco smoke constituents.
In vitro Studies of Cellular Responses to Hydroxycotinine (e.g., Cell Proliferation in Urothelial Cells in Research Models, without clinical implication)
Research using urinary bladder urothelial cell lines has explored the cellular responses to various nicotine metabolites. In one study, nicotine metabolites, including cotinine, trans-3'-hydroxycotinine, and N'-nitrosonornicotine, were evaluated for their effects on cell proliferation. researchgate.netnih.gov The findings indicated that cotinine induced the highest level of cell proliferation in three different bladder cancer cell lines (RT4, T24, and UMUC3) when compared to the other metabolites, including nicotine itself. researchgate.netnih.gov While this particular study highlighted cotinine's proliferative effect, it underscores the utility of in vitro models to dissect the specific cellular activities of individual nicotine metabolites like hydroxycotinine. Further research is needed to fully characterize the specific proliferative or other cellular effects of hydroxycotinine in various cell types.
It has been noted that nicotine can induce urothelial cytotoxicity, leading to regenerative proliferation. iaea.org Studies have also investigated the role of oxidative stress in nicotine-induced cell proliferation in the bladder urothelium. nii.ac.jp
Enzyme Inhibition Studies in Cellular Systems
Enzyme inhibition studies are a critical component of in vitro research to understand how different compounds can affect metabolic pathways. bioivt.comnih.gov These studies often utilize human-derived materials such as liver microsomes, recombinantly expressed enzymes, or cell lines to assess the potential of a substance to inhibit the activity of specific enzymes, like those in the cytochrome P450 family. nih.gov
In the context of nicotine metabolism, such studies are essential for determining if metabolites like hydroxycotinine can inhibit the activity of CYP2A6 or other enzymes involved in their own formation or the metabolism of other compounds. researchgate.net While specific in-depth studies focusing solely on the inhibitory potential of hydroxycotinine on a wide range of enzymes are not extensively detailed in the provided context, the general methodology is well-established. These assays typically measure the change in the rate of a specific enzyme-catalyzed reaction in the presence and absence of the test compound. This allows for the determination of key inhibitory parameters, providing insights into potential drug-metabolite interactions.
Animal Research Models (Metabolic and Biochemical Studies)
Research utilizing animal models, particularly rodents, has been instrumental in elucidating the metabolic pathways and biochemical interactions of hydroxycotinine. These studies provide foundational knowledge on how this compound is processed and its potential influence on cellular functions.
Metabolic Fate Studies in Rodents
In rodents, cotinine undergoes further oxidative metabolism to form various hydroxycotinine isomers and other related metabolites. The specific pathways and resulting metabolic profiles can exhibit species and sex differences.
In rats, the metabolism of nicotine and its primary metabolite, cotinine, is extensive. Following the administration of nicotine to Sprague-Dawley rats, trans-3'-hydroxycotinine is a notable metabolite found in plasma, various tissues, and urine. oup.com Studies have shown that in male Sprague-Dawley rats, the lungs exhibit the highest levels of trans-3'-hydroxycotinine, and it is a significant urinary excretion product, following nicotine and cotinine. oup.com The biotransformation of cotinine in rats is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2B1 and CYP2B2 playing a major role in nicotine oxidation. thomastobin.com
Further investigations into the urinary metabolites of rats treated with S-nicotine have led to the identification of additional hydroxycotinine-related compounds. One such metabolite is 5'-hydroxycotinine-N-oxide, which was isolated and characterized from rat urine. nih.gov Stereoselectivity is also a feature of nicotine metabolism in rodents. Both cis-3'-hydroxycotinine and trans-3'-hydroxycotinine have been detected in the urine of rats dosed with nicotine. nih.govresearchgate.net In one study, cis-3'-hydroxycotinine constituted approximately 11.2% to 15.8% of the total 3'-hydroxycotinine excreted in the urine of rats. nih.gov Sex differences in the metabolism of nicotine enantiomers have also been observed in rats, with female rats excreting higher levels of trans-3'-hydroxycotinine after being administered R-(+)-nicotine compared to male rats. nih.gov
In mice, particularly the C57BL/6 strain, the metabolism of cotinine to its oxidation products is primarily catalyzed by the enzyme CYP2A5. researchgate.net Research has identified trans-3'-hydroxycotinine, 5'-hydroxycotinine, and cotinine N-oxide as oxidation products in the plasma of mice following nicotine administration. researchgate.net Notably, 5-hydroxycotinine was found to be as abundant as trans-3'-hydroxycotinine in the plasma of nicotine-injected mice. researchgate.netdoi.org The combined plasma concentration of these three cotinine oxidation products was observed to be higher in female mice than in males, pointing to a sex-dependent difference in CYP2A5 activity. researchgate.netdoi.org
| Metabolite | Rodent Model | Key Findings | Primary Enzyme(s) | References |
|---|---|---|---|---|
| trans-3'-Hydroxycotinine | Rat (Sprague-Dawley) | Major metabolite in plasma, tissues (highest in lungs), and urine. | CYP2B1/CYP2B2 (inferred for cotinine metabolism) | oup.comthomastobin.com |
| cis-3'-Hydroxycotinine | Rat | Detected in urine, accounting for 11.2-15.8% of total 3'-hydroxycotinine. | Not specified | nih.govresearchgate.net |
| 5'-Hydroxycotinine-N-oxide | Rat | Identified as a new in vivo metabolite isolated from urine. | Not specified | nih.gov |
| trans-3'-Hydroxycotinine | Mouse (C57BL/6) | Major oxidation product in plasma. | CYP2A5 | researchgate.net |
| 5'-Hydroxycotinine | Mouse (C57BL/6) | Found in plasma at levels as abundant as trans-3'-hydroxycotinine. | CYP2A5 | researchgate.netdoi.org |
| Cotinine N-oxide | Mouse (C57BL/6) | Readily detectable oxidation product in plasma. | CYP2A5 | researchgate.net |
Investigation of Hydroxycotinine's Influence on Cellular Processes in Animal Tissues (excluding adverse effects/toxicity)
The biological activities of hydroxycotinine isomers have been explored in animal tissues, revealing specific effects on cellular processes, particularly in skeletal muscle.
A significant finding comes from a study on isolated rat soleus muscles, which investigated the effects of various nicotine metabolites on glucose metabolism. nih.gov This research demonstrated that 5'-hydroxycotinine directly influences cellular processes by increasing basal glucose transport and enhancing glycogen (B147801) synthase activity by up to 50%. nih.gov This suggests a role for this specific isomer in modulating energy metabolism within muscle tissue. In contrast, the same study found that trans-3'-hydroxycotinine had no effect on either basal or insulin-stimulated glucose transport and glycogen synthase activity. nih.gov This highlights the stereospecificity of hydroxycotinine's biological actions, where different isomers can have distinct cellular effects.
| Hydroxycotinine Isomer | Animal Tissue | Observed Effect | References |
|---|---|---|---|
| 5'-Hydroxycotinine | Rat Soleus Muscle | Increased basal glucose transport and glycogen synthase activity. | nih.gov |
| trans-3'-Hydroxycotinine | Rat Soleus Muscle | No effect on basal or insulin-stimulated glucose transport and glycogen synthase activity. | nih.gov |
Future Research Directions and Unaddressed Research Gaps
Elucidating Novel Metabolic Pathways
While the primary metabolic pathway from cotinine (B1669453) to trans-3'-hydroxycotinine is well-established, there are still nuances and potential alternative routes that remain underexplored. A significant portion of in vivo 3'-hydroxycotinine may be formed through the sequential metabolism of the nicotine (B1678760) Δ1′,5′-iminium ion, where the intermediate cotinine does not leave the enzyme's active site before being further metabolized. nih.gov This contrasts with some in vitro findings and highlights a gap in our understanding of the dynamic process within the body. nih.gov
Future research should aim to:
Investigate the sequential metabolism of the nicotine Δ1′,5′-iminium ion to better understand the direct formation of 3'-hydroxycotinine.
Characterize the formation and metabolic fate of minor metabolites, such as 5'-hydroxycotinine, to build a more complete map of cotinine metabolism. nih.gov
Explore the potential for other, currently unidentified, metabolic pathways for both the formation and degradation of hydroxycotinine (B196158), including its glucuronide conjugate, which accounts for a substantial portion of the nicotine dose found in urine. hmdb.ca
Further Characterization of Enzyme Specificity and Regulation
The cytochrome P450 2A6 (CYP2A6) enzyme is the primary catalyst for the conversion of nicotine to cotinine and the subsequent hydroxylation of cotinine to 3'-hydroxycotinine. nih.govresearchgate.net However, the metabolism of cotinine to 3'-hydroxycotinine is less efficient than the initial 5'-oxidation of nicotine. nih.gov The ratio of 3'-hydroxycotinine to cotinine (Nicotine Metabolite Ratio or NMR) is widely used as a biomarker for CYP2A6 activity. nih.govcaymanchem.com
Key unaddressed research questions include:
What structural and functional characteristics of CYP2A6 account for its lower efficiency in metabolizing cotinine compared to nicotine?
How do genetic polymorphisms in the CYP2A6 gene, which are known to cause significant inter-individual differences in nicotine metabolism, specifically affect the conversion of cotinine to hydroxycotinine? mdpi.comnih.gov
While several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9, UGT2B7, and UGT2B17, are known to form 3HC-Glucuronide, what is the relative contribution and regulatory mechanism of each of these enzymes? aacrjournals.org
What is the role of other enzyme families, such as flavin-containing monooxygenases (FMO), or cytosolic enzymes like aldehyde oxidase in the broader metabolic network involving hydroxycotinine? nih.govnih.gov
Development of Advanced Analytical Techniques for Complex Matrices
Accurate quantification of hydroxycotinine in various biological samples is fundamental for its use as a biomarker. Current methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are sensitive, but challenges remain, particularly in detecting very low concentrations in complex matrices and improving throughput for large-scale studies. nih.govnih.gov
Future development should focus on:
Enhanced Sensitivity: Creating methods with even lower limits of detection (LOD) to more accurately assess low-level tobacco smoke exposure, such as passive smoking, especially in vulnerable populations like children. mdpi.comoup.com A recently developed automated method has already lowered the LOD for hydroxycotinine to 0.004 ng/mL in serum. oup.com
Automation and Throughput: Expanding the use of automated sample preparation techniques, such as supported liquid extraction, to increase the efficiency and throughput of sample analysis for large epidemiological surveys. oup.comtandfonline.com
Complex Matrices: Optimizing and validating methods for challenging biological matrices beyond urine and plasma, including hair, saliva, and meconium, which can provide different windows of exposure.
Novel Technologies: Exploring the potential of emerging technologies like ambient ionization mass spectrometry (AI-MS) for rapid, direct sample analysis with minimal preparation, which could be transformative for point-of-care or high-throughput screening applications. researchgate.net
| Technique | Common Matrix | Key Advantages | Areas for Future Development |
|---|---|---|---|
| LC-MS/MS | Urine, Plasma/Serum | High sensitivity and specificity, well-established. nih.govnih.gov | Lowering detection limits, increasing automation and throughput. oup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | Sensitive technique. | Longer analysis time compared to LC-MS, often requires derivatization. nih.gov |
| High-Performance Liquid Chromatography (HPLC-UV) | Urine, Plasma | Lower cost than MS methods. | Less sensitive and specific than LC-MS/MS, being replaced by it. nih.govnih.gov |
| Ambient Ionization Mass Spectrometry (AI-MS) | Various (potential for raw samples) | Rapid analysis with minimal sample preparation. researchgate.net | Method validation for quantitative analysis in complex biological matrices. |
Exploration of Hydroxycotinine's Roles in Specific Biochemical Mechanisms in in vitro and in vivo Models
Currently, hydroxycotinine is almost exclusively viewed through the lens of being a biomarker of nicotine metabolism and tobacco exposure. caymanchem.combertin-bioreagent.com A significant research gap exists regarding whether hydroxycotinine itself possesses any intrinsic biological or pharmacological activity. While its precursor, cotinine, has been investigated for potential neuropharmacological effects, hydroxycotinine remains largely uncharacterized in this regard. nih.gov
Future research should systematically explore:
Receptor Binding Studies: In vitro assays to determine if hydroxycotinine binds to and modulates nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neuronal receptors.
Functional Assays: Cellular studies to investigate if hydroxycotinine affects neurotransmitter release, uptake, or signaling pathways, similar to how cotinine has been shown to modulate dopamine (B1211576) and serotonin (B10506) systems. nih.gov
In vivo Models: Animal studies to assess whether direct administration of hydroxycotinine produces any behavioral or physiological effects, particularly concerning motor function, cognition, or anxiety. researchgate.net This would help determine if it contributes to the complex pharmacology of tobacco use or has any therapeutic potential of its own.
Integration of Multi-Omics Data in Metabolism Research
Understanding the vast inter-individual variability in nicotine metabolism requires a systems-level approach. Integrating data from different "omics" fields can provide a more comprehensive picture than any single dataset alone. mdpi.comnih.gov By combining genomics, proteomics, and metabolomics, researchers can connect genetic predispositions to functional outcomes.
Future research strategies should include:
Q & A
Basic Research Questions
Q. What are the optimal sample preparation methods for quantifying hydroxycotinine in biological matrices (e.g., urine, serum) to ensure accurate metabolite detection?
- Methodological Answer: Hydroxycotinine exists in free and glucuronidated forms, requiring enzymatic hydrolysis (e.g., β-glucuronidase) to measure total concentrations. LC-MS/MS is the gold standard due to its sensitivity and specificity. For urine, dilute-and-shoot protocols after hydrolysis are common, while serum requires protein precipitation or solid-phase extraction to minimize matrix effects. Cross-reactivity with hydroxycotinine-O-glucuronide in immunoassays necessitates validation via chromatographic separation .
Q. How does hydroxycotinine’s pharmacokinetic profile compare to cotinine across different administration routes (e.g., inhalation vs. oral)?
- Methodological Answer: Hydroxycotinine has a longer half-life than cotinine (~15–20 hours vs. ~16 hours) and is less influenced by renal excretion. In rats, intravenous infusion shows linear kinetics, while oral gavage exhibits first-pass metabolism via CYP2A5. Population studies should control for CYP2A6 polymorphisms, which significantly alter hydroxycotinine/cotinine ratios (NMR) and biomarker reliability .
Q. What statistical approaches are recommended for analyzing hydroxycotinine levels in case-control studies of smoking-related diseases?
- Methodological Answer: Use conditional logistic regression adjusted for confounders (e.g., BMI, smoking intensity). Normalize hydroxycotinine levels to creatinine in urine or apply geometric means for skewed distributions. Stratify analyses by CYP2A6 activity to account for metabolic variability, as hydroxycotinine’s predictive value for colorectal cancer risk differs by genotype .
Advanced Research Questions
Q. How can conflicting data on hydroxycotinine’s reliability as a smoking biomarker be resolved, particularly regarding immunoassay cross-reactivity?
- Methodological Answer: Discrepancies arise from immunoassays’ cross-reactivity with hydroxycotinine-O-glucuronide, leading to false positives. Resolve this by:
- Validating assays with pure standards of free and glucuronidated metabolites.
- Comparing results with LC-MS/MS as a reference.
- Reporting hydroxycotinine/cotinine ratios to contextualize metabolic activity .
Q. What experimental designs are suitable for longitudinal studies investigating hydroxycotinine’s role in nicotine dependence relapse?
- Methodological Answer: Employ cohort studies with repeated measures of hydroxycotinine, cotinine, and NMR (nicotine metabolite ratio). Use mixed-effects models to track intra-individual variation. Include ecological momentary assessment (EMA) to capture real-time smoking behavior. Control for CYP2A6 genotype and environmental triggers (e.g., stress) to isolate biomarker-dependence relationships .
Q. How do genetic polymorphisms in CYP2A6 influence hydroxycotinine formation, and what are the implications for personalized smoking cessation therapies?
- Methodological Answer: Slow metabolizers (CYP2A6*2/*4 alleles) produce less hydroxycotinine, altering NMR ratios. Design pharmacogenetic trials stratifying participants by CYP2A6 status. Measure hydroxycotinine kinetics to predict nicotine clearance and optimize dosing of cessation drugs (e.g., varenicline). Use Mendelian randomization to disentangle genetic vs. environmental effects on cessation outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
